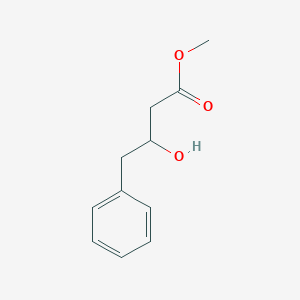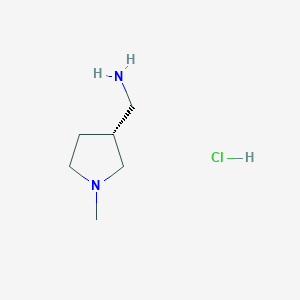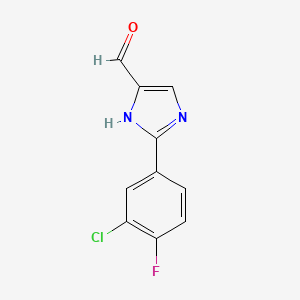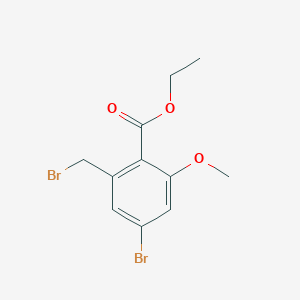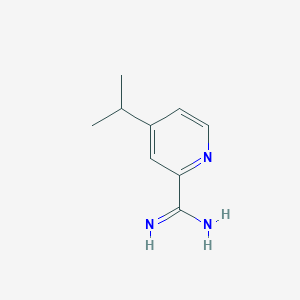
Indolizin-7-ylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indolizin-7-ylmethanol is a nitrogen-containing heterocyclic compound with the molecular formula C₉H₉NO. This compound is part of the indolizine family, which is known for its significant biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of indolizine derivatives, including indolizin-7-ylmethanol, can be achieved through several methods. Common synthetic routes include:
Cyclocondensations: This method involves the reaction of 2-pyridylacetate with various benzophenones, catalyzed by iodine, followed by aldol condensation.
Cycloadditions: These reactions typically involve the addition of a nitrile oxide to a pyrrole derivative.
Cyclization/Eliminations: This method includes the reaction of substituted 2-chloropyridinium bromides with 2-amino-1,1,3-tricyanopropene in the presence of triethylamine.
Cycloisomerizations: This involves the rearrangement of a pyridine derivative to form the indolizine core.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of these processes .
Análisis De Reacciones Químicas
Types of Reactions: Indolizin-7-ylmethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound to its corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can yield the corresponding alcohol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indolizine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Indolizin-7-ylmethanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Indolizine derivatives have shown potential as fluorescent probes for biological imaging.
Industry: Indolizine derivatives are used in the development of dyes, pigments, and high-performance materials.
Mecanismo De Acción
The mechanism of action of indolizin-7-ylmethanol involves its interaction with various molecular targets and pathways. For instance, indolizine derivatives can inhibit enzymes such as DNA topoisomerase, which is crucial for DNA replication and cell division. This inhibition can lead to the suppression of cancer cell growth . Additionally, the compound’s ability to interact with cellular membranes and proteins contributes to its antimicrobial and anti-inflammatory effects .
Comparación Con Compuestos Similares
Indole: Another nitrogen-containing heterocycle with significant biological activity.
Pyrrole: A five-membered ring with one nitrogen atom, known for its role in the synthesis of porphyrins.
Quinoline: A bicyclic compound with a wide range of medicinal applications.
Uniqueness: Indolizin-7-ylmethanol stands out due to its unique structure, which combines the properties of both indole and pyridine. This combination allows for a diverse range of chemical reactions and biological activities, making it a versatile compound in various fields of research .
Propiedades
Fórmula molecular |
C9H9NO |
|---|---|
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
indolizin-7-ylmethanol |
InChI |
InChI=1S/C9H9NO/c11-7-8-3-5-10-4-1-2-9(10)6-8/h1-6,11H,7H2 |
Clave InChI |
SRWGLTYNCASYTR-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C=CC(=CC2=C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylate hydrochloride](/img/structure/B13673870.png)
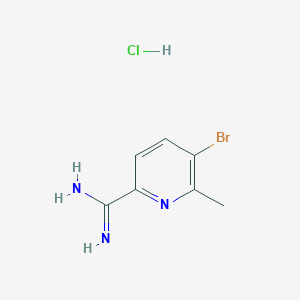
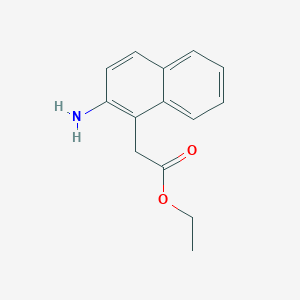
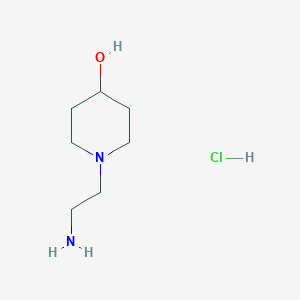
![4-Chloro-7-fluoro-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B13673891.png)
![3-Chloro-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13673901.png)
